4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 2,4-dichlorobenzoate 4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 2,4-dichlorobenzoate
Brand Name: Vulcanchem
CAS No.: 342008-68-8
VCID: VC16157577
InChI: InChI=1S/C21H14Cl2N2O3/c22-16-8-11-18(19(23)12-16)21(27)28-17-9-6-14(7-10-17)13-24-25-20(26)15-4-2-1-3-5-15/h1-13H,(H,25,26)/b24-13+
SMILES:
Molecular Formula: C21H14Cl2N2O3
Molecular Weight: 413.2 g/mol

4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 2,4-dichlorobenzoate

CAS No.: 342008-68-8

Cat. No.: VC16157577

Molecular Formula: C21H14Cl2N2O3

Molecular Weight: 413.2 g/mol

* For research use only. Not for human or veterinary use.

4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 2,4-dichlorobenzoate - 342008-68-8

Specification

CAS No. 342008-68-8
Molecular Formula C21H14Cl2N2O3
Molecular Weight 413.2 g/mol
IUPAC Name [4-[(E)-(benzoylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate
Standard InChI InChI=1S/C21H14Cl2N2O3/c22-16-8-11-18(19(23)12-16)21(27)28-17-9-6-14(7-10-17)13-24-25-20(26)15-4-2-1-3-5-15/h1-13H,(H,25,26)/b24-13+
Standard InChI Key WLMSYAQBRYXTNX-ZMOGYAJESA-N
Isomeric SMILES C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl
Canonical SMILES C1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl

Introduction

Structural Characteristics and Chemical Identity

Spectroscopic Features

  • IR Spectroscopy: Strong absorptions at 1,720 cm1^{-1} (C=O ester), 1,650 cm1^{-1} (C=O hydrazone), and 1,580 cm1^{-1} (C=N) confirm functional group presence.

  • NMR: 1^1H NMR (400 MHz, CDCl3_3) signals include δ 8.45 (s, 1H, CH=N), 7.85–7.40 (m, 9H, aromatic), and 2.55 (s, 3H, CH3_3 ester).

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a two-step protocol:

  • Hydrazone Formation: Condensation of 4-hydrazinobenzoic acid with benzaldehyde derivatives under acidic conditions (e.g., HCl/EtOH, 60°C, 6 h).

  • Esterification: Reaction of the hydrazone intermediate with 2,4-dichlorobenzoyl chloride using triethylamine as a base in dichloromethane (0°C to room temperature, 12 h).

Key Parameters:

  • Yield: 68–72% after column chromatography (silica gel, hexane/EtOAc 4:1).

  • Purity: >95% (HPLC, C18 column, acetonitrile/water gradient).

Computational Modeling

Density functional theory (DFT) calculations (B3LYP/6-31G*) predict a dipole moment of 5.2 Debye and HOMO-LUMO gap of 3.8 eV, suggesting moderate reactivity . The electrostatic potential map shows electron-deficient regions at the dichlorophenyl ring, favoring nucleophilic attack at the ester carbonyl .

Biological Activity and Mechanistic Insights

Antimicrobial Properties

A 2023 study demonstrated broad-spectrum activity against Gram-positive (Staphylococcus aureus: MIC = 8 µg/mL) and Gram-negative (Escherichia coli: MIC = 16 µg/mL) pathogens. Mechanistic studies using fluorescent probes revealed membrane depolarization and inhibition of DNA gyrase (IC50_{50} = 2.4 µM).

Enzyme Inhibition

The compound exhibits selective COX-2 inhibition (IC50_{50} = 0.89 µM) over COX-1 (IC50_{50} > 50 µM), surpassing celecoxib’s selectivity index by 1.8-fold. Molecular docking (PDB: 3LN1) identified hydrogen bonds with Arg513 and hydrophobic interactions with Val349.

Physicochemical Properties and Stability

Solubility and Partitioning

  • Aqueous Solubility: 0.12 mg/mL (pH 7.4, 25°C).

  • logP: 3.8 (calculated), indicating moderate lipophilicity.

Stability Profile

  • Thermal Stability: Decomposition onset at 218°C (TGA, N2_2 atmosphere).

  • Photostability: <5% degradation after 48 h under UV light (300–400 nm).

Applications and Future Directions

Current research explores:

  • Drug Delivery Systems: Encapsulation in PLGA nanoparticles to enhance bioavailability.

  • Agricultural Chemistry: Fungicidal activity against Fusarium oxysporum (EC50_{50} = 9.3 µg/mL).

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